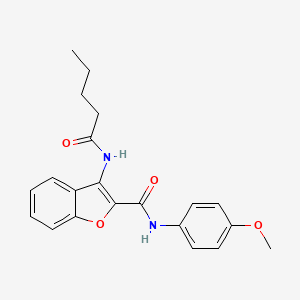

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-14-10-12-15(26-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKNUSSHWWIBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-anisidine with pentanoic acid to form N-(4-methoxyphenyl)pentanamide . This intermediate can then be further reacted with benzofuran-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Carboxamides

N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887874-49-9)

- Molecular Formula : C26H24N2O4

- Molecular Weight : 428.5 g/mol

- Key Features : Replaces the pentanamide chain with a 4-phenylbutanamido group.

- Implications : The phenylbutanamido substituent introduces increased aromaticity and steric bulk, which may enhance binding to hydrophobic pockets in target proteins but reduce solubility compared to the pentanamide variant .

5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0)

- Molecular Formula : C26H24N2O4

- Molecular Weight : 428.5 g/mol

- Key Features : Ethoxy group at the 5-position of benzofuran and an N-methylacetamido substituent on the phenyl ring.

- The N-methylacetamido group may reduce intermolecular hydrogen bonding, affecting crystallinity .

5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 98764-80-8)

- Molecular Formula: C18H17NO4

- Molecular Weight : 311.33 g/mol

- Key Features : Methoxy group at the 5-position and methyl group at the 2-position of benzofuran.

Non-Benzofuran Analogues with 4-Methoxyphenyl Moieties

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Analogues

- Key Features : Furan core instead of benzofuran, with a fluorobenzyl group.

- Implications: These compounds were designed to mimic fluoxetine’s serotonin reuptake inhibition, indicating divergent therapeutic targets compared to benzofuran carboxamides.

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

- Key Features : Thiazole core with a 4-methoxyphenyl group.

- Implications : Demonstrated cardioprotective activity superior to Levocarnitine and Mildronate. The thiazole ring’s electron-rich nature may facilitate interactions with cardiac ion channels, a mechanism distinct from benzofuran derivatives .

Physicochemical and Crystallographic Comparisons

- Piperazin-1-ium Salts (e.g., N-(4-Methoxyphenyl)piperazin-1-ium hydroxybenzoate monohydrate): These salts form hydrogen-bonded networks (N–H···O, O–H···O), enhancing crystalline stability. The dihedral angles between aryl rings (62.3°–68.4°) suggest conformational flexibility, which could influence solubility and dissolution rates .

- Benzofuran vs. Furan/Thiazole Cores :

Data Tables

Table 1: Structural and Molecular Comparison of Benzofuran Carboxamides

Research Findings and Implications

- Substituent Effects : Longer alkyl chains (e.g., pentanamide vs. phenylbutanamide) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Electron-Donating Groups : Methoxy or ethoxy groups on the benzofuran ring improve metabolic stability by resisting oxidative degradation .

- Crystallography : Hydrogen-bonding patterns in piperazin-1-ium salts highlight the importance of crystal engineering for formulation stability .

Biological Activity

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its anthelmintic properties, mechanisms of action, and implications for future therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuran ring, a carboxamide group, and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 366.41 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions .

Anthelmintic Properties

This compound has demonstrated significant anthelmintic activity , particularly against the nematode Toxocara canis. In vitro studies indicate that the compound affects parasite viability in a time- and concentration-dependent manner, similar to established anthelmintics like albendazole but with reduced cytotoxicity towards human and animal cell lines .

Table 1: Comparative Anthelmintic Activity

| Compound | Target Parasite | IC50 (µM) | Cytotoxicity (Human Cell Lines) |

|---|---|---|---|

| This compound | Toxocara canis | 10 | Low |

| Albendazole | Toxocara canis | 8 | Moderate |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Binding Interactions : The compound likely interacts with specific biomolecules or enzymes critical for parasite survival.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways of the parasites, disrupting their physiological functions.

- Gene Expression Modulation : There is potential for altering gene expression related to parasitic growth and reproduction .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies suggest that this compound has favorable properties for drug development:

- Blood-Brain Barrier Penetration : The compound is predicted to permeate the blood-brain barrier, which is crucial for targeting central nervous system infections.

- Drug-Likeness Profile : Analyses indicate that it possesses an excellent drug-likeness profile, making it a candidate for further development as an anthelmintic agent .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating parasitic infections. For instance, one study demonstrated its efficacy against Toxocara canis, showing lower cytotoxicity compared to traditional treatments like albendazole. This positions this compound as a promising candidate in the search for new anthelmintic agents .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide?

A common method involves coupling benzofuran-2-carboxylic acid derivatives with appropriate amines. For example, in analogous compounds, benzofuran-2-carboxylic acid is reacted with substituted anilines or piperazine derivatives under amide-forming conditions (e.g., using carbodiimide coupling agents like EDC/HOBt). Reaction yields can vary (45–77%) depending on steric and electronic factors of the substituents .

Q. How can researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming substituent positions and backbone integrity. For example, aromatic protons in benzofuran derivatives typically resonate between δ 7.0–8.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, especially for resolving stereochemistry and intermolecular interactions. Crystallization conditions (e.g., ethanol/2-propanol mixtures) are often optimized to obtain high-quality crystals .

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% is achievable via reverse-phase HPLC with UV detection (λ~255 nm) .

Q. What solubility and stability considerations apply to this compound?

The methoxyphenyl and benzofuran moieties impart moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies should include assessments under varying pH, temperature, and light exposure. For structurally related compounds, storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy group positioning) influence biological activity?

Substituent effects can be systematically studied using analogs. For instance:

- Halogenation: Chlorine at the 3-position of the phenyl ring (as in compound 31 in ) enhances receptor binding affinity due to increased hydrophobicity and steric bulk .

- Methoxy Group Orientation: Para-substituted methoxy groups (vs. ortho/meta) improve metabolic stability by reducing oxidative demethylation . Quantitative Structure-Activity Relationship (QSAR) models combined with molecular docking can further elucidate these trends .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray and NMR data (e.g., conformational flexibility in solution vs. solid-state rigidity) require multi-technique validation:

- Dynamic NMR: To probe rotational barriers in amide bonds or piperazine rings .

- DFT Calculations: Compare optimized geometries (gas phase) with crystallographic data to identify dominant conformers .

- Variable-Temperature Studies: Assess temperature-dependent spectral changes to confirm dynamic processes .

Q. What experimental strategies optimize yield in multi-step syntheses?

- Stepwise Protection/Deprotection: For example, temporary protection of the benzofuran carbonyl group during amine coupling .

- Catalytic Methods: Palladium-catalyzed cross-coupling for introducing aryl groups or Suzuki-Miyaura reactions for heterocyclic modifications .

- Flow Chemistry: Enhances reproducibility in exothermic reactions (e.g., acyl chloride formations) .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Simulated Biological Fluids: Incubate in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C, monitoring degradation via LC-MS over 24–72 hours .

- Light Stability: Expose to UV-Vis light (λ=254–365 nm) and analyze photodegradation products .

- Oxidative Stress Tests: Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways .

Q. What computational tools are suitable for predicting binding modes with target proteins?

- Molecular Docking (AutoDock Vina, Glide): Screen against crystallographic protein structures (e.g., kinases, GPCRs) to identify key interactions (hydrogen bonds with carboxamide, π-π stacking with benzofuran) .

- Molecular Dynamics (GROMACS, AMBER): Simulate ligand-receptor complexes to assess stability over 100-ns trajectories .

- Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.